molecular formula C15H18FN3O2 B2522587 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide CAS No. 1323293-20-4

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2522587
CAS No.: 1323293-20-4
M. Wt: 291.326
InChI Key: UIIWEQCHOBFQBU-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C15H18FN3O2 and its molecular weight is 291.326. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Pyrazole derivatives, including compounds structurally related to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide, play a significant role in both medicinal chemistry and organic synthesis. The synthesis involves key steps such as condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methods offer convenient strategies for creating a wide variety of biologically active heterocycles and allow for the annelation of different heterocyclic nuclei, extending the heterocyclic systems available for drug development (Dar & Shamsuzzaman, 2015).

Biological Activities and Potential Therapeutic Uses

The pyrazole core, a common feature in molecules similar to this compound, is associated with a wide range of biological activities. These include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. Such broad biological activity profiles highlight the potential of pyrazole derivatives in the development of new therapeutic agents. The success of pyrazole-based COX-2 inhibitors underscores the importance of these heterocycles in medicinal chemistry, offering valuable insights for the design of more active biological agents through various modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Environmental Considerations

Research on compounds structurally similar to this compound also extends to environmental science, particularly concerning the fate, behavior, and biotransformation of emerging organic pollutants. These studies are crucial for understanding how such compounds and their derivatives behave in the environment, their potential toxicological effects, and their biodegradation pathways. Understanding the stereoisomeric compositions of pollutants, including pyrazole derivatives, can reveal insights into biologically mediated environmental reactions, pollutant sources, and the biochemical fate of these chemicals in the ecosystem (Wong, 2006).

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c1-11-9-12(2)19(18-11)8-7-17-15(20)10-21-14-6-4-3-5-13(14)16/h3-6,9H,7-8,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIWEQCHOBFQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)COC2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.